molecular formula C20H11ClN2O B11032691 4-(4-chlorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

4-(4-chlorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B11032691
M. Wt: 330.8 g/mol
InChI Key: UXAAQMLJVUBYMX-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused indeno-pyridine structure with a cyanide group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl ketone with a suitable pyridine derivative, followed by cyclization and introduction of the cyanide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism by which 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide
  • 4-(4-Bromophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide
  • 4-(4-Methylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridin-3-yl cyanide

Uniqueness

Compared to these similar compounds, 4-(4-CHLOROPHENYL)-2-METHYL-5-OXO-5H-INDENO[1,2-B]PYRIDIN-3-YL CYANIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C20H11ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H11ClN2O/c1-11-16(10-22)17(12-6-8-13(21)9-7-12)18-19(23-11)14-4-2-3-5-15(14)20(18)24/h2-9H,1H3

InChI Key

UXAAQMLJVUBYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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